1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
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Description
1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and indazole-3-carboxylic acid.
Formation of Intermediate: The 2,6-dichloropy
Biological Activity
The compound 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a notable member of the indazole family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound features a dichloropyridine moiety linked to an indazole core through a methylene bridge, with a carboxylic acid functional group at the 3-position of the indazole. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including our compound of interest.
Case Studies and Research Findings
- Inhibition of Kinases : A study evaluated the inhibitory effects of various indazole derivatives on kinases involved in cancer progression. The compound demonstrated significant inhibitory activity against Polo-like kinase 4 (PLK4), with IC50 values in the low nanomolar range, indicating strong potential for cancer therapy .
- Cell Line Studies : In vitro assays using HCT116 colon cancer cell lines showed that derivatives similar to our compound exhibited potent anti-proliferative effects, with IC50 values ranging from single-digit nanomolar to micromolar levels .
- Mechanism of Action : The proposed mechanism involves the interaction of the indazole scaffold with key enzymes and receptors involved in tumor growth and survival pathways. Specifically, the compound was noted to inhibit pathways associated with cell cycle regulation and apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the indazole ring and the pyridine moiety.
Substituent Position | Effect on Activity |
---|---|
2-position (Pyridine) | Enhances binding affinity to target kinases |
6-position (Pyridine) | Modulates solubility and bioavailability |
3-position (Indazole) | Critical for maintaining structural integrity and activity |
Research indicates that modifications at these positions can lead to improved potency and selectivity against specific cancer types .
Properties
CAS No. |
920019-69-8 |
---|---|
Molecular Formula |
C14H9Cl2N3O2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-11-6-5-8(13(16)17-11)7-19-10-4-2-1-3-9(10)12(18-19)14(20)21/h1-6H,7H2,(H,20,21) |
InChI Key |
XFWGYWBUKLNKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(N=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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